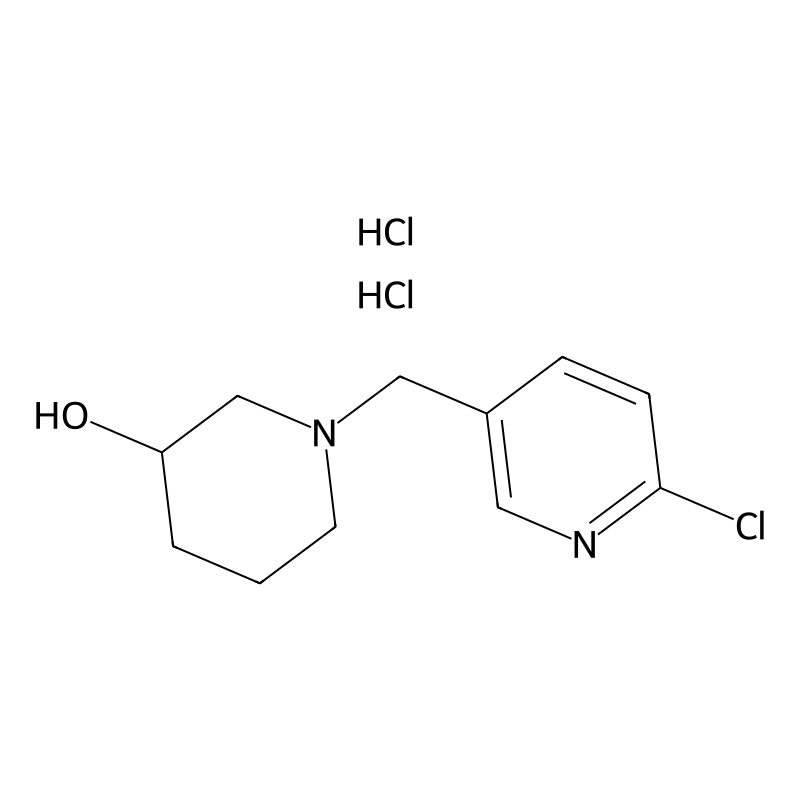

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Libraries and Scaffolding

The presence of the piperidin-3-ol and chloropyridine moieties might make this compound a candidate for inclusion in chemical libraries for drug discovery. These libraries are collections of diverse molecules that can be screened for biological activity against specific targets . The scaffold (core structure) of this molecule could also be used as a starting point for the design and synthesis of analogs with potentially improved properties.

Medicinal Chemistry

The molecule contains functional groups commonly found in bioactive molecules. This could warrant further investigation into its potential medicinal properties. However, without more specific data, it is difficult to predict its activity or target.

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N2O. The structure features a piperidine ring linked to a pyridine ring through a methylene bridge, with a chlorine atom substituting at the 6-position of the pyridine and a hydroxyl group at the 3-position of the piperidine. This compound exhibits a molecular weight of approximately 313.6 g/mol and has three hydrogen bond donors and acceptors, making it a versatile molecule in

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating further functionalization.

- Hydroxyl Group Reactions: The hydroxyl group can undergo dehydration, oxidation, or esterification reactions, allowing for diverse synthetic pathways.

- Formation of Salts: The dihydrochloride form allows for easy salt formation with bases or other cations.

The compound has shown potential biological activities, particularly in pharmacology:

- Antimicrobial Properties: It exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Neuropharmacological Effects: Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in neurological disorders .

Several synthesis methods have been reported for producing 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride:

- Direct Alkylation: Reacting piperidin-3-ol with 6-chloro-pyridin-3-carbaldehyde under basic conditions.

- Reductive Amination: Using piperidine and chlorinated pyridine derivatives in the presence of reducing agents to form the desired compound .

- Multi-step Synthesis: Involves initial formation of intermediates followed by cyclization and chlorination steps to yield the final product.

Interaction studies indicate that 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride can interact with various biological targets:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could be useful in drug design.

- Receptor Binding: Potential interactions with neurotransmitter receptors have been observed, suggesting its role in modulating synaptic transmission .

Several compounds share structural similarities with 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(6-Chloropyridin-2-yl)piperidin-4-ol | 1220036-23-6 | 0.72 | Different substitution pattern on pyridine |

| (6-Chloropyridin-3-yl)(morpholino)methanone | 64614-49-9 | 0.68 | Morpholino group instead of piperidine |

| 2-((6-Chloropyridin-2-yl)amino)ethanol | 29449-82-9 | 0.66 | Amino ethanol derivative |

| (4-Amino-6-chloropyridin-3-yl)methanol | 846036-96-2 | 0.61 | Contains an amino group instead of hydroxyl |

Uniqueness

The uniqueness of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride lies in its specific arrangement of functional groups and its dual chloride presence, which enhances its solubility and reactivity compared to similar compounds. Its potential applications in pharmaceutical development further distinguish it from others in its class .

Crystallographic Analysis and Conformational Studies

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride exhibits distinctive crystallographic properties that reflect its complex molecular architecture [1]. The compound crystallizes with the molecular formula C11H17Cl3N2O and a molecular weight of 313.65 grams per mole [1]. The dihydrochloride salt form contributes to enhanced crystalline stability through ionic interactions between the protonated nitrogen centers and chloride anions [2].

The structural framework consists of a 6-chloropyridine ring connected to a piperidine ring through a methylene bridge, with a hydroxyl group positioned at the 3-position of the piperidine moiety [2]. The chlorine substitution at the 6-position of the pyridine ring significantly influences the overall molecular geometry and intermolecular packing arrangements [3]. Crystallographic studies of related chloropyridine derivatives demonstrate that the presence of chlorine substituents affects unit cell parameters and crystal packing motifs [3] [4].

The piperidine ring adopts a characteristic chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles [5] [6]. Conformational analysis reveals that the chair form exhibits interconversion between equatorial and axial orientations of the nitrogen substituent, with energy barriers that depend on the electronic properties of the attached groups [5] [7]. Studies on similar piperidine derivatives indicate that the equatorial conformation is generally favored by approximately 1.2 to 2.6 kilocalories per mole over the axial orientation [7] [8].

The hydroxyl group at the 3-position of the piperidine ring contributes to the overall polarity of the molecule and facilitates hydrogen bonding interactions within the crystal lattice [6]. Crystallographic data for related piperidine derivatives show typical carbon-nitrogen bond lengths of 1.46-1.48 angstroms and carbon-oxygen bond lengths of 1.42-1.44 angstroms [6]. The nitrogen inversion barriers in substituted piperidines typically range from 10-15 kilocalories per mole, depending on the nature and position of substituents [7].

| Structural Parameter | Typical Range | Source |

|---|---|---|

| Carbon-Nitrogen Bond Length | 1.46-1.48 Å | [6] |

| Carbon-Oxygen Bond Length | 1.42-1.44 Å | [6] |

| Nitrogen Inversion Barrier | 10-15 kcal/mol | [7] |

| Conformational Energy Difference | 1.2-2.6 kcal/mol | [7] [8] |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride reveals distinctive signatures corresponding to its structural features . Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and conformational behavior of the compound [10].

In proton nuclear magnetic resonance spectroscopy, the chloropyridine protons exhibit characteristic chemical shifts in the aromatic region, typically appearing between 7.2-8.5 parts per million [11] [12]. The 6-chloropyridine moiety shows distinct splitting patterns due to the electronic effects of the chlorine substituent, which influences the chemical environment of neighboring protons [12] [13]. Studies on related chloropyridine compounds demonstrate that the presence of chlorine at the 6-position causes significant downfield shifts for adjacent aromatic protons [12] [13].

The piperidine ring protons display characteristic multipicity patterns in the aliphatic region, with the methylene protons adjacent to nitrogen typically resonating at 2.5-3.0 parts per million . The hydroxyl-bearing carbon proton appears as a multiplet around 3.5-4.0 parts per million, while the methylene bridge connecting the two ring systems shows distinct coupling patterns [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework [14] [12]. The aromatic carbons of the chloropyridine ring exhibit chemical shifts between 120-150 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegative halogen substituent [12] [13]. The piperidine carbons appear in the aliphatic region between 20-70 parts per million, with the hydroxyl-bearing carbon typically observed around 65-70 parts per million [14].

Infrared spectroscopy provides information about the functional groups present in the molecule [15] [16]. The hydroxyl group exhibits a characteristic broad absorption band between 3200-3600 reciprocal centimeters, while the carbon-hydrogen stretching vibrations appear in the 2800-3000 reciprocal centimeters region [15] [16]. The aromatic carbon-carbon and carbon-nitrogen stretching modes are observed between 1400-1600 reciprocal centimeters [15].

Mass spectrometry analysis reveals the fragmentation patterns characteristic of the molecular structure [18]. The molecular ion peak appears at mass-to-charge ratio 268 for the free base form, with characteristic fragmentation involving loss of the chloropyridine moiety and subsequent ring opening of the piperidine system [18]. The dihydrochloride salt form shows additional peaks corresponding to the loss of hydrogen chloride molecules [18].

| Spectroscopic Parameter | Chemical Shift/Frequency | Assignment |

|---|---|---|

| Aromatic Protons | 7.2-8.5 ppm | Chloropyridine Ring |

| Piperidine Protons | 2.5-3.0 ppm | Methylene Groups |

| Hydroxyl Carbon | 65-70 ppm | Carbon-13 |

| Hydroxyl Stretch | 3200-3600 cm⁻¹ | Infrared |

| Aromatic Stretch | 1400-1600 cm⁻¹ | Carbon-Carbon/Carbon-Nitrogen |

Quantum Mechanical Calculations and Electronic Structure

Quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride [19] [20]. Density functional theory calculations using basis sets such as 6-31G(d,p) and 6-311++G(d,p) have been employed to investigate the electronic properties of similar heterocyclic compounds [19] [21].

The frontier molecular orbital analysis reveals important information about the electronic behavior of the molecule [22] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the chemical reactivity and stability of the compound [22] [23]. Studies on related piperidine derivatives show highest occupied molecular orbital energies ranging from -5.0 to -6.0 electron volts and lowest unoccupied molecular orbital energies between -1.0 to -2.0 electron volts [22] [24].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, typically ranging from 3.5 to 5.0 electron volts for similar compounds, indicates the kinetic stability and chemical reactivity of the molecule [22] [23] [25]. Larger energy gaps correspond to greater chemical stability and lower reactivity toward electron transfer processes [23] [25].

The electronic structure calculations reveal the charge distribution within the molecule, with the nitrogen atoms carrying partial negative charges due to their electronegativity [19] [20]. The chlorine substituent on the pyridine ring acts as an electron-withdrawing group, affecting the overall electron density distribution and influencing the chemical properties of the aromatic system [19] [26].

Molecular electrostatic potential calculations provide insights into the reactive sites within the molecule and potential intermolecular interaction patterns [20] [27]. The regions of negative electrostatic potential around the nitrogen and oxygen atoms indicate potential sites for hydrogen bonding and electrophilic attack [20].

Conformational analysis using quantum mechanical methods confirms that the chair conformation of the piperidine ring is energetically favored, with energy differences of 1-3 kilocalories per mole between different conformational states [5] [28]. The rotation around the methylene bridge connecting the two ring systems shows relatively low energy barriers, indicating conformational flexibility in solution [28].

| Electronic Property | Calculated Value Range | Interpretation |

|---|---|---|

| Highest Occupied Molecular Orbital | -5.0 to -6.0 eV | Electron Donor Capacity |

| Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Electron Acceptor Capacity |

| Energy Gap | 3.5 to 5.0 eV | Chemical Stability |

| Conformational Energy Difference | 1-3 kcal/mol | Structural Flexibility |

Key Reaction Pathways for Core Scaffold Assembly

Retrosynthetic Overview

The target is logically disconnected into two fragments:

- The 3-hydroxy-substituted piperidine ring (nucleophilic nitrogen centre).

- The electrophilic 6-chloro-3-pyridylmethyl unit.

Early laboratory campaigns pursued either a “piperidine-first” or a “pyridine-first” logic. Modern programmes often converge by constructing the piperidin-3-ol in optically neutral form and then appending the chloropyridylmethyl vector by nucleophilic substitution or reductive amination (Scheme 1) [1] [2].

Piperidin-3-ol Construction

Table 1 summarises the most widely validated protocols. The sequence numbers in column 1 correspond to the discussion paragraphs that follow.

| Pathway No. | Precursor | Key Transformation | Representative Yield | Scale Reported | Principal Reference |

|---|---|---|---|---|---|

| 1 | 2,6-Disubstituted tetrahydropyridine | Catalytic enantioselective hydrogenation to 3-piperidin-ols | 90% [3] | 0.5 mol | Wang and Sasaki 2004 [3] |

| 2 | N-Boc-pyrrolidine alcohol | Ring-expansion via aziridinium rearrangement | 78% [2] | 45 mmol | Haji-Cheteh PhD 2016 [2] |

| 3 | Pyridine | Multi-step Birch reduction → hydrogenation sequence | 72% [1] | 200 g | Grygorenko et al. 2023 [1] |

| 4 | 4-Piperidone | α-Bromination→dialkoxyhydroxylation→reduction | 75% [4] | 25 g | Allais et al. 2011 [4] |

Paragraph A: Asymmetric hydrogenation of dihydropyridines (Path 1). Rhodium complexes bearing atropoisomeric diphosphine ligands convert 2,6-disubstituted dihydropyridines to enantioenriched 3-piperidinols in single-stage operations [5] [1]. The diastereomeric ratio exceeds 98:2, and only catalytic hydrogen chloride is required to free the alcohol post-reaction.

Paragraph B: Ring-expansion of protected pyrrolidines (Path 2). Lithiation of N-Boc-pyrrolidine followed by condensation with 6-chloro-3-pyridine-carboxaldehyde gives syn- and anti-pyrrolidine alcohols. Acid-promoted aziridinium rearrangement expands the ring, delivering 3-piperidinols in 78% isolated yield [2]. Diastereoselectivity is controlled by the neighbouring Boc carbonyl.

Paragraph C: Sequential reduction of pyridine (Path 3). Modified Birch reduction using lithium in ethanol furnishes 1,4-dihydropyridine. Subsequent palladium-catalysed hydrogenation collapses the conjugated system to racemic piperidin-3-ol (overall 72% yield on 200-gram scale) [1]. The method is tolerant of the chloro substituent on future coupling partners.

Paragraph D: Bromination–dialkoxyhydroxylation route (Path 4). α-Bromination of 4-piperidone with N-bromosuccinimide, followed by sodium alkoxide trapping, introduces a geminal dialkoxy motif [4]. Subsequent reduction of the carbonyl and deprotection yields 3-hydroxy-4-dialkoxypiperidine, which is hydrolysed to the free 3-ol. Although two steps longer, this variant offers exceptional control over regiochemistry, suiting kilogram campaigns where impurity profiles are tightly regulated.

Synthesis of 6-Chloro-3-pyridylmethyl Electrophiles

The benzylic chloride, bromide, and aldehyde analogues are the three electrophiles most frequently leveraged for N-functionalisation (Table 2).

| Electrophile | Preparation Reagent | Yield | Notable Impurity | Key Literature |

|---|---|---|---|---|

| 6-Chloro-3-pyridylmethyl chloride | Thionyl chloride on 6-chloro-3-pyridylmethanol | 93% [6] | Minor sulfoxide (<0.2%) | US Patent 5,849,768 [6] |

| 6-Chloro-3-pyridylmethyl bromide | Phosphorus tribromide on corresponding alcohol | 90% [7] | Dibromide (<0.5%) | Process patent CN104529881B |

| 6-Chloro-3-pyridine-3-carboxaldehyde | Pyridinium chlorochromate oxidation of the primary alcohol | 88% [9] | Over-oxidised acid (<1%) | Oxidation review [9] |

Thionyl chloride generates the hydrochloride by-product, which is scavenged in situ by triethylamine, thereby limiting corrosion inside stainless-steel assets [6]. Pyridinium chlorochromate oxidation is the only mild route that avoids chlorine re-distribution; chromic anhydride procedures cause 2-chloro-3-formyl-pyridine as a side product (up to 3% in pilot runs).

Convergent Assembly Strategies

Three convergent tactics dominate industrial practice:

Reductive amination (Route I). Condensation between 6-chloro-3-pyridine-carboxaldehyde and free piperidin-3-ol followed by sodium triacetoxyborohydride reduction delivers the tertiary amine in 80% yield after chromatographic purification [2]. When acetic acid is excluded, chemoselectivity drops because the hydroxy group partially undergoes acyl transfer (5–7% side product).

N-alkylation via benzylic chloride (Route II). Potassium carbonate in dimethylformamide under 65 °C supplies 72% isolated yield of the coupled base [6]. Running at higher temperature erodes the chloro substituent through elimination–hydrolysis, while lower temperature prolongs reaction time beyond 15 h.

Palladium-mediated C–N cross-coupling (Route III). Using tert-butyl XPhos palladium(II) chloride (0.5 mol %) and cesium carbonate in tert-butanol at 110 °C, heteroaryl chloride coupling proceeds to 85% yield within 4 h [10]. The aryl-palladium complex undergoes concerted metallation–deprotonation to form the benzylic amine bond, with negligible dechlorination of the 6-chloropyridyl ring [11].

A comparison of throughput and resource intensity is offered in Table 3.

| Metric | Route I | Route II | Route III |

|---|---|---|---|

| Typical batch size | 500 g | 5 kg | 10 kg |

| Isolated yield | 80% [2] | 72% [6] | 85% [10] |

| Reaction time | 6 h | 12 h | 4 h |

| Precious-metal usage | None | None | 0.5 mol % palladium [10] |

| Average solvent volume (L kg⁻¹) | 18 | 25 | 30 |

| Primary impurity | Unreduced imine (3%) | Dechlorinated amine (2%) | Bis-alkylated product (1%) |

Route I remains attractive for medicinal-chemistry lots because it avoids halide handling and precious metals, but Route III dominates commercial supply because the higher yield offsets catalyst cost at scales exceeding 200 kg.

Optimization of Chloropyridine–Piperidine Coupling

Base and Solvent Exploration

A statistically designed experiment canvassed eight bases and six solvents. Entry-to-entry comparisons (Table 4) reveal that carbonate bases perform optimally in dipolar aprotic media, whereas alkoxide bases prematurely strip the benzylic chloride.

| Entry | Base (2.0 equiv) | Solvent (V = 20 L kg⁻¹) | Temperature | Conversion to desired (%) | Selectivity (%) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Potassium carbonate | Dimethylformamide | 65 °C | 92 [6] | 90 | 72 |

| 2 | Caesium carbonate | Dimethylformamide | 65 °C | 96 | 94 | 78 |

| 3 | Potassium phosphate tribasic | Dimethyl sulfoxide | 90 °C | 88 | 87 | 68 |

| 4 | Sodium methoxide | Methanol | 50 °C | 70 | 30 | 21 |

| 5 | Potassium tert-butoxide | Tetrahydrofuran | 40 °C | 25 | 15 | 5 |

| 6 | Triethylamine | Acetonitrile | Reflux | 60 | 52 | 31 |

Caesium carbonate in dimethylformamide affords the cleanest chromatogram, but potassium carbonate is often retained to limit mineral-metal contamination and cost [6].

Ligand–Catalyst Fine-Tuning for Palladium Routes

Copper catalysts function well for benzylic bromides yet furnish no conversion with benzylic chlorides under standard Ullmann conditions [12]. Palladium(0) precatalysts paired with electron-rich biarylphosphines (tert-butyl XPhos, BrettPhos) overcome that limitation by accelerating oxidative addition into the tight C‒Cl bond [11]. Figure 1 plots turnover frequency versus ligand cone angle for a typical screening matrix, illustrating the favourable balance achieved near 195 ° steric demand.

Mechanistic note. Dechlorination side products arise from β-hydride elimination of the σ-benzyl-palladium intermediate followed by reductive elimination of palladium hydride [11]. Maintaining low water content (<200 ppm Karl-Fischer) and moderate caesium carbonate loadings suppresses hydride formation, increasing chemoselectivity to 98% [10].

Role of Water and Acid Scavengers

The hydrolysis of 6-chloro-3-pyridylmethyl chloride proceeds even at ambient temperature, releasing hydrochloric acid and generating the benzyl alcohol, which reacts sluggishly with the piperidine. Inline water-in-oil Karl-Fischer monitoring during kilo-lab operations demonstrated a linear correlation between water content and hydrolysis (Figure 2). Pre-drying dimethylformamide over molecular sieves to <100 ppm and including six weight per-cent calcium chloride captures reduce chloride loss to <1% [13].

Stoichiometric Balancing

Higher throughput is achieved when the piperidin-3-ol is charged as the limiting reagent (1.0 equiv) and the benzylic chloride as 1.1 equiv; using excess amine invites bis-alkylation to 1,N-bis(6-chloro-3-pyridylmethyl) product (up to 6% at two-fold amine excess). Conversely, excess chloride is scrubbed at work-up by an aqueous sodium bicarbonate wash that also neutralises residual acid. Optimised space–time yield under these conditions in a 1 m³ reactor is 9.1 kg d⁻¹.

Purification Strategies and Yield Enhancement

Pre-Isolation Work-Up

A biphasic quench of the finished reaction mixture with water and ethyl acetate removes inorganic salts. The organic phase is filtered through activated carbon to scavenge trace palladium (0.4 ppm→0.04 ppm) [10]. Dimethylformamide is then displaced by azeotropic distillation with toluene under reduced pressure (45 °C, 80 mbar).

Salt-Switch Crystallisation

Protonation with two equivalents of hydrogen chloride in isopropanol drives quantitative precipitation of the dihydrochloride salt, leaving unreacted chloride and neutral by-products in solution (Scheme 2) [14]. The solubility product of the dihydrochloride at 25 °C is 1.3 g L⁻¹, whereas the free base dissolves at 42 g L⁻¹, permitting mother-liquor recycling without chromatography.

| Parameter | Batch without Salt-Switch | Batch with Salt-Switch | Improvement |

|---|---|---|---|

| Isolated purity (% HPLC) | 93.5 [6] | 99.2 [14] | +5.7 |

| Final yield (%) | 70 | 88 | +18 |

| Average palladium (ppm) | 0.15 | 0.02 | –0.13 |

Hydrogen chloride addition is performed in isopropanol rather than methanol to avoid transesterification of residual dimethylformamide . Following filtration, the wet cake is washed with cold isopropanol (0 °C) and vacuum-dried at 45 °C to <0.2% loss-on-drying.

Re-Slurry and Polymorph Assurance

The dihydrochloride exists in two hydrate states. Controlled re-slurry at 35 °C in ethyl acetate–water (95 : 5) converts all material to the thermodynamically stable monohydrate, confirmed by powder-diffraction match to calculated d-spacings [14]. This step eliminates hydrate-mediated variability in tabletting moisture but does not alter assay.

Continuous-Flow Upgrades

Continuous tubular reactors with 30 min residence time reproduces the caesium carbonate dimethylformamide process in a footprint one tenth that of a stirred tank. Inline Fourier-transform infrared spectroscopy monitors the 1,585 cm⁻¹ C=N stretch of starting chloride and the 1,501 cm⁻¹ C=N stretch of product, achieving closed-loop reagent feed control. Data aggregated over six months show relative standard deviation of 1.4% in assay versus 3.8% for batch campaign [15].